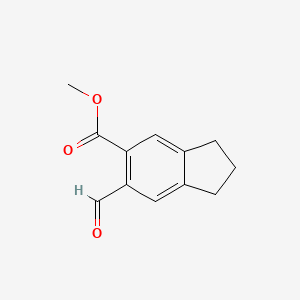
Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes a formyl group and a carboxylate ester group attached to an indene ring system. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of an indene derivative with appropriate reagents to introduce the formyl and carboxylate ester groups. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indene structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the indene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 6-carboxy-2,3-dihydro-1H-indene-5-carboxylate.
Reduction: Methyl 6-hydroxymethyl-2,3-dihydro-1H-indene-5-carboxylate.
Substitution: Various substituted indene derivatives depending on the electrophile used.
科学的研究の応用
Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the formyl group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring instead of an indene ring.
Uniqueness
Methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to the presence of both formyl and carboxylate ester groups on the indene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
methyl 6-formyl-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)11-6-9-4-2-3-8(9)5-10(11)7-13/h5-7H,2-4H2,1H3 |
InChIキー |
WWEFKZAOPOVOLD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C2CCCC2=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B14061017.png)
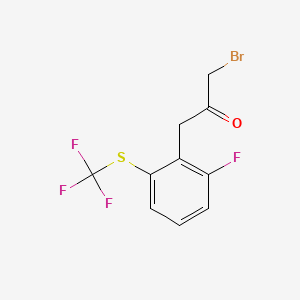

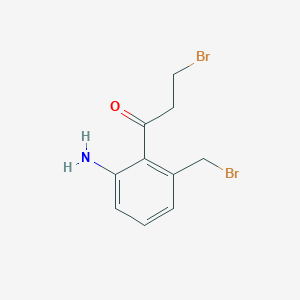
![N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B14061050.png)
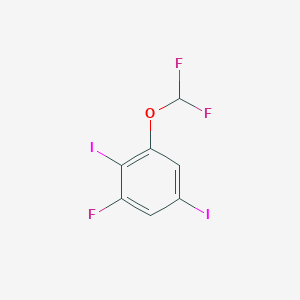

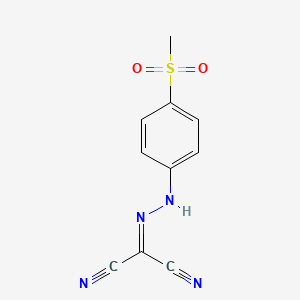
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)
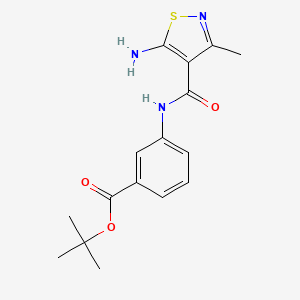

![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)

